molecular formula C18H24N4O3 B14167961 methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate CAS No. 374101-01-6

methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate

Cat. No.: B14167961
CAS No.: 374101-01-6
M. Wt: 344.4 g/mol
InChI Key: RQZXBBLWBCFJGT-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the piperazine and ester functionalities. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity .

Chemical Reactions Analysis

Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine group enhances the compound’s ability to interact with biological membranes and improve its pharmacokinetic properties . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

374101-01-6

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 3-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C18H24N4O3/c1-3-21-8-10-22(11-9-21)12-15(23)20-16-13-6-4-5-7-14(13)19-17(16)18(24)25-2/h4-7,19H,3,8-12H2,1-2H3,(H,20,23)

InChI Key

RQZXBBLWBCFJGT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(NC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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